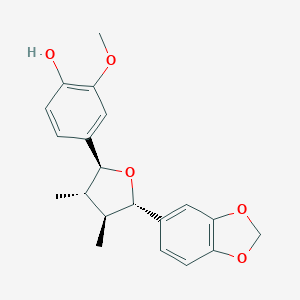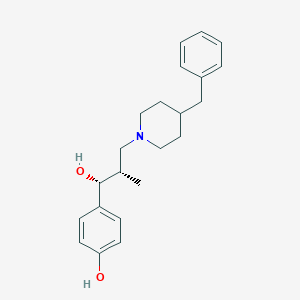
Ro 25-6981
Descripción general
Descripción
Ro-25-6981 es un antagonista altamente potente y selectivo del receptor N-metil-D-aspartato (NMDA) que contiene la subunidad NR2B. Este compuesto ha sido ampliamente estudiado por sus propiedades neuroprotectoras y sus posibles aplicaciones terapéuticas en varios trastornos neurológicos, incluyendo la epilepsia, la enfermedad de Parkinson y la depresión .
Aplicaciones Científicas De Investigación
Ro-25-6981 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Enfermedad de Parkinson: Ro-25-6981 ha mostrado promesa en la reducción de los síntomas de la enfermedad de Parkinson en estudios preclínicos.
Depresión: El compuesto ha sido investigado por sus posibles efectos antidepresivos al dirigirse a los receptores NMDA.
Manejo del Dolor: Ro-25-6981 ha sido estudiado por sus efectos analgésicos en varios modelos de dolor.
Mecanismo De Acción
Ro-25-6981 ejerce sus efectos al bloquear selectivamente la subunidad NR2B del receptor NMDA. Esta inhibición previene la entrada excesiva de iones calcio en las neuronas, lo que puede conducir a excitotoxicidad y daño neuronal. Al modular la actividad del receptor NMDA, Ro-25-6981 ayuda a proteger las neuronas y reducir los síntomas asociados con los trastornos neurológicos .
Análisis Bioquímico
Biochemical Properties
Ro 25-6981 interacts with NMDA receptors, specifically those containing the NR2B subunit . The IC50 values are 0.009 and 52 μM for cloned receptor subunit combinations NR1C/NR2B and NR1C/NR2A, respectively . This indicates a high degree of selectivity for NR2B-containing receptors .
Cellular Effects
This compound has been shown to have neuroprotective actions in vivo and in vitro . It protects cultured cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation . It also has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking NMDA receptors that contain the NR2B subunit . This blockade is activity-dependent, meaning it occurs when the NMDA receptor is activated . The binding affinity of this compound to the TMD region of the NMDA receptor is strong, suggesting an effective inhibitory effect .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in in vitro or in vivo studies . It has been found to be stable under various experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a study using a PTZ model in infantile rats, this compound exhibited anticonvulsant effects .
Metabolic Pathways
The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on NMDA receptors in the brain .
Subcellular Localization
It is known to interact with NMDA receptors, which are typically located at the postsynaptic density of neurons
Métodos De Preparación
Ro-25-6981 se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:
Formación del anillo de piperidina: La síntesis comienza con la formación del anillo de piperidina, que es un componente estructural crucial de Ro-25-6981.
Introducción del grupo hidroxifenilo: El grupo hidroxifenilo se introduce a través de una serie de reacciones, incluyendo la acilación de Friedel-Crafts y la reducción.
Formación del producto final: El producto final se obtiene acoplando el grupo hidroxifenilo con el anillo de piperidina, seguido de purificación y cristalización
Análisis De Reacciones Químicas
Ro-25-6981 experimenta varias reacciones químicas, incluyendo:
Oxidación: Ro-25-6981 se puede oxidar para formar los óxidos correspondientes bajo condiciones específicas.
Reducción: El compuesto se puede reducir para formar sus derivados reducidos.
Sustitución: Ro-25-6981 puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Hidrólisis: El compuesto se puede hidrolizar para formar sus productos hidrolizados
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Ro-25-6981 es único en su alta selectividad y potencia para la subunidad NR2B del receptor NMDA. Los compuestos similares incluyen:
Ifenprodil: Otro antagonista selectivo de NR2B, pero Ro-25-6981 ha mostrado mayor potencia en varios ensayos.
La selectividad única de Ro-25-6981 para la subunidad NR2B lo convierte en una herramienta valiosa para estudiar los roles específicos de este subtipo de receptor en varios procesos fisiológicos y patológicos.
Propiedades
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEUPGUDIELE-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169274-78-6 | |
| Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 25-6981 acts as a highly potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. [, , , , , ]
A: this compound binds to the GluN2B subunit of NMDA receptors, preventing the binding of agonists like glutamate and blocking the receptor's activity. This interaction is activity-dependent, meaning this compound exhibits higher affinity for activated receptors. [, , , ]
ANone: Blocking GluN2B-containing NMDA receptors can lead to a variety of effects depending on the brain region and neuronal circuit involved. Some observed effects include:
- Reduced neuronal excitability: By inhibiting excitatory glutamate transmission, this compound can decrease the overall excitability of neuronal networks. [, , ]
- Modulation of synaptic plasticity: GluN2B-containing NMDA receptors play a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD). This compound has been shown to inhibit the induction of LTD and, under certain conditions, enhance LTP. [, , ]
- Neuroprotection: By blocking excitotoxic glutamate signaling through GluN2B-containing NMDA receptors, this compound has shown neuroprotective potential in various models of neuronal injury. [, , ]
- Alterations in intracellular signaling: Blocking GluN2B-containing NMDA receptors can impact downstream intracellular signaling pathways, including ERK1/2 and CaMKIIα, which are involved in various cellular processes like neuronal survival and plasticity. [, , ]
ANone: The molecular formula of this compound is C23H31NO2, and its molecular weight is 353.5 g/mol.
ANone: this compound is primarily recognized for its antagonist activity at NMDA receptors and does not exhibit catalytic properties.
A: Yes, computational studies have been conducted using techniques like ligand-protein docking and molecular dynamics simulations to investigate the binding affinity and mechanism of this compound with NMDA receptors. []
A: While the provided articles do not directly explore the SAR of this compound, research on related GluN2B antagonists suggests that modifications to the aromatic ring, piperidine ring, and linker region can significantly affect binding affinity, selectivity, and pharmacological properties. [, ]
A: Researchers have employed various administration routes for this compound, including intraperitoneal, intracerebroventricular, intrathecal, and microdialysis, suggesting the feasibility of different formulations. [, , , , , , , , , ]
ANone: While specific SHE regulations are not discussed, researchers handle this compound with appropriate safety precautions in laboratory settings, highlighting the importance of responsible handling practices.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models, including:
- Protection against glutamate toxicity in cultured neurons. []
- Reduction of infarct size and neurological deficits in rat models of cerebral ischemia-reperfusion injury. []
- Analgesic effects in rat models of neuropathic pain, incisional pain, and inflammatory pain. [, , , , ]
- Reversal of behavioral abnormalities in a rat model of dietary zinc restriction. []
- Inhibition of conditioned fear expression in a rat model of post-traumatic stress disorder. []
- Modulation of visceral pain responses in a rat model of visceral hypersensitivity. []
- Impairment of motor learning in a mouse model of rotarod performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


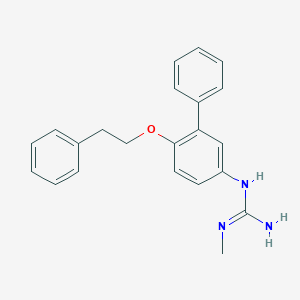
![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)

![7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B542633.png)
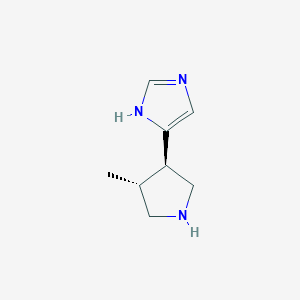
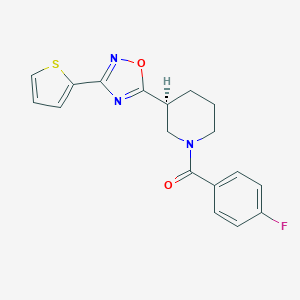
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)
![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)
